molecular formula C11H6F6O2 B1353730 2,5-Bis(trifluoromethyl)cinnamic acid CAS No. 312619-48-0

2,5-Bis(trifluoromethyl)cinnamic acid

Cat. No.: B1353730
CAS No.: 312619-48-0
M. Wt: 284.15 g/mol
InChI Key: MSTZFZJTSGSPPB-DAFODLJHSA-N
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Description

2,5-Bis(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H6F6O2. It is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring of cinnamic acid. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,5-Bis(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell types, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, this compound can induce apoptosis in specific cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are significantly influenced by the administered dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination from the body . The compound can also affect the levels of various metabolites, thereby influencing metabolic flux. These interactions highlight the compound’s potential impact on overall metabolic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)cinnamic acid typically involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cinnamic acids, hydrocinnamic acids, and other derivatives with modified functional groups .

Scientific Research Applications

2,5-Bis(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)cinnamic acid
  • 2-(Trifluoromethyl)cinnamic acid
  • 3-(Trifluoromethyl)cinnamic acid

Comparison: 2,5-Bis(trifluoromethyl)cinnamic acid is unique due to the presence of two trifluoromethyl groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its mono-substituted counterparts. The presence of two trifluoromethyl groups also enhances its lipophilicity, making it more effective in certain biological and industrial applications .

Properties

IUPAC Name

(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTZFZJTSGSPPB-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199588
Record name (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312619-48-0
Record name (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312619-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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